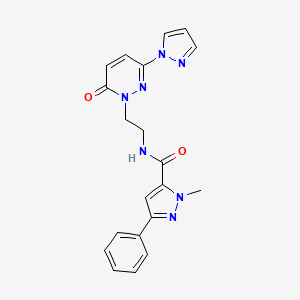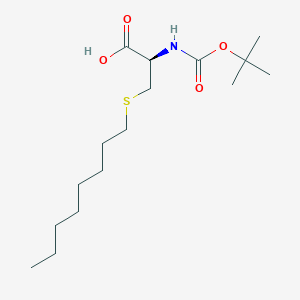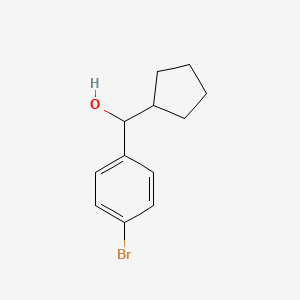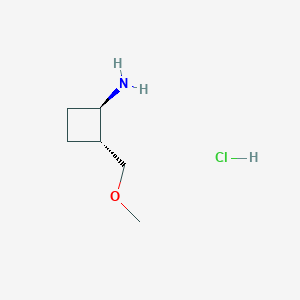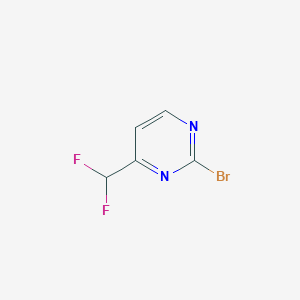
2-Bromo-4-(difluoromethyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-(difluoromethyl)pyrimidine is a pyridine derivative with the chemical formula C6H3BrF2N. It is a part of the Fluorinated Building Blocks group .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring with bromine and difluoromethyl groups attached. The empirical formula is C6H4BrF2N, and the molecular weight is 208.00 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature. It has a refractive index of 1.520 and a density of 1.657 g/mL at 25 °C . The compound should be stored at −20°C .科学的研究の応用
Design and Synthesis of Biologically Active Compounds
Research has shown the utility of brominated pyrimidine derivatives in designing compounds with significant biological activity. For instance, Radi et al. (2013) demonstrated the synthesis of 4-bromo derivatives that exhibited high activity against the Bcr-Abl T315I mutant, which is relevant in the context of leukemia treatment. The study emphasizes the critical role of the bromine atom for interaction with the mutant, illustrating the compound's potential in therapeutic applications (Radi et al., 2013).
Tracking DNA Synthesis
Cavanagh et al. (2011) discussed the use of thymidine analogues, including brominated derivatives, for tagging DNA synthesis in replicating cells. This application is crucial for understanding cellular mechanisms and can be employed in stem cell research, cancer biology, and other fields (Cavanagh et al., 2011).
Spectroscopic and Photoelectron Studies
Śmiałek et al. (2013) explored the spectroscopic properties of 2-bromopyrimidine, offering insights into the compound's electronic structure and potential for spectroscopic applications. Such studies are foundational for understanding the chemical behavior and interaction of brominated pyrimidines under various conditions (Śmiałek et al., 2013).
Computational Analysis and Molecular Docking
Chandralekha et al. (2020) conducted spectroscopic, computational analysis, and molecular docking studies on 5-bromo-2-hydroxy pyrimidine, highlighting its potential for theoretical and practical applications in chemistry and biology. Such comprehensive evaluations assist in predicting the behavior of brominated pyrimidines in various environments and their interaction with biological molecules (Chandralekha et al., 2020).
Novel Reagents for Synthesis of Pyrimidine Derivatives
Sedenkova et al. (2015) discussed the use of nitronium salts for the heterocyclization of gem-bromofluorocyclopropanes into pyrimidine N-oxides, demonstrating an efficient synthesis route for halogenopyrimidine derivatives. This research provides valuable methodologies for the synthesis of pyrimidine-based compounds with potential pharmaceutical applications (Sedenkova et al., 2015).
Safety and Hazards
作用機序
Target of Action
Pyrimidine derivatives are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that pyrimidine derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Pyrimidine derivatives are involved in a wide range of biochemical processes, including dna and rna synthesis .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The effects of pyrimidine derivatives at the molecular and cellular level can include changes in gene expression, enzyme activity, and cellular signaling pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4-(difluoromethyl)pyrimidine. These factors can include the pH of the environment, the presence of other molecules, and the temperature .
特性
IUPAC Name |
2-bromo-4-(difluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrF2N2/c6-5-9-2-1-3(10-5)4(7)8/h1-2,4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOIHHODGALTBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1784944-35-9 |
Source


|
| Record name | 2-bromo-4-(difluoromethyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorobenzyl)-4-(6-nitrobenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2557515.png)
![5-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2557516.png)
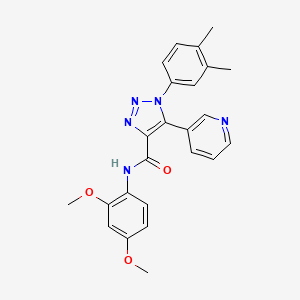

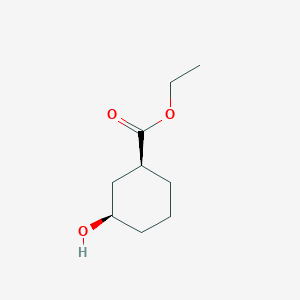
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2557523.png)
![N,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxamide;hydrochloride](/img/structure/B2557524.png)
![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde O-methyloxime](/img/structure/B2557526.png)
